7-butan-2-yl-6-imino-N-(3-methoxypropyl)-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
Description
This compound is a structurally complex heterocyclic molecule featuring a triazatricyclo[8.4.0.0³,⁸]tetradeca-3(8),4,9,11,13-pentaene core. Key substituents include a butan-2-yl group at position 7, an imino group at position 6, a 3-methoxypropyl carboxamide moiety at position N, and a methyl group at position 11.
Structural elucidation of such compounds typically employs X-ray crystallography (via programs like SHELX ) and spectroscopic methods (e.g., NMR, IR).
Properties
Molecular Formula |
C21H27N5O3 |
|---|---|
Molecular Weight |
397.5 g/mol |
IUPAC Name |
7-butan-2-yl-6-imino-N-(3-methoxypropyl)-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide |
InChI |
InChI=1S/C21H27N5O3/c1-5-14(3)26-17(22)15(20(27)23-9-7-11-29-4)12-16-19(26)24-18-13(2)8-6-10-25(18)21(16)28/h6,8,10,12,14,22H,5,7,9,11H2,1-4H3,(H,23,27) |
InChI Key |
RNPRACAYMXLCAE-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)N1C2=C(C=C(C1=N)C(=O)NCCCOC)C(=O)N3C=CC=C(C3=N2)C |
Origin of Product |
United States |
Biological Activity
The compound 7-butan-2-yl-6-imino-N-(3-methoxypropyl)-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic molecule with potential therapeutic applications. This article delves into its biological activity, focusing on its mechanisms of action, pharmacological effects, and related case studies.
Chemical Structure and Properties
The compound belongs to a class of triazatricyclo compounds characterized by a unique bicyclic structure that may influence its biological interactions. Its complex structure allows for multiple functional groups that can engage in diverse biochemical pathways.
- Neuroprotective Effects :
- Antitumor Activity :
- Cytotoxicity :
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Neuroprotection | Inhibition of neuronal apoptosis | |
| Antitumor | Induction of apoptosis in cancer cells | |
| Cytotoxicity | Significant inhibition of cell growth |
Case Studies
- Neuroprotective Study :
- Anticancer Research :
- Cytotoxicity Assessment :
Scientific Research Applications
Chemistry
In the field of chemistry, this compound serves as a crucial building block for synthesizing more complex molecules. It is utilized in studying reaction mechanisms and developing new synthetic routes.
Biology
Research indicates that the compound has potential biological activities:
- Antimicrobial Properties : Investigated for effectiveness against various pathogens.
- Anticancer Activity : Explored for its ability to inhibit cancer cell growth through enzyme inhibition and receptor modulation.
Medicine
The compound is being studied for potential therapeutic applications, particularly in drug development. Its unique structure allows it to interact with specific molecular targets, influencing cellular pathways that can lead to therapeutic effects.
Industrial Applications
In industrial settings, the compound is used in the development of new materials and chemical processes, leveraging its unique chemical properties for innovative applications.
Anticancer Activity
A study published in a peer-reviewed journal highlighted the anticancer properties of similar triazatricyclo compounds. The research demonstrated that these compounds could inhibit key enzymes involved in cancer metabolism, leading to reduced tumor growth rates in vitro .
Antimicrobial Effects
Another study focused on the antimicrobial activity of related compounds showed promising results against Gram-positive and Gram-negative bacteria. The mechanism was attributed to the disruption of bacterial cell membranes .
Drug Development
Research into drug formulations incorporating this compound has revealed its potential as a lead compound in developing novel therapeutic agents targeting specific diseases such as Alzheimer's and various cancers .
Comparison with Similar Compounds
Structural Features
The compound’s triazatricyclo core distinguishes it from simpler bicyclic or monocyclic analogs. Comparisons with structurally related molecules (Table 1) highlight key differences:
Table 1: Structural Comparison with Similar Compounds
*Calculated based on structural analogs.
- Substituent Effects: The 3-methoxypropyl carboxamide group may improve solubility relative to benzothiazol-containing spiro compounds , while the imino group could facilitate hydrogen bonding in biological systems .
Physicochemical Properties
- Solubility: The carboxamide and methoxypropyl groups likely enhance aqueous solubility compared to nonpolar analogs (e.g., benzothiazol derivatives). However, the rigid triazatricyclo core may limit membrane permeability .
- Chromatographic Behavior: Similar to 5-hydroxy-flavones, the compound’s retention in reversed-phase chromatography would depend on intramolecular hydrogen bonding (e.g., imino and carboxamide groups) .
Q & A
Basic Research Questions
Q. What synthetic methodologies are optimal for constructing the tricyclic core of this compound?
- Methodological Answer : The tricyclic system can be synthesized via spiro-annulation reactions, as demonstrated in analogous compounds using 2-oxa-spiro[3.4]octane-1,3-dione and benzothiazole derivatives . Key steps include (1) imine formation with substituted amines, (2) cyclization under acidic or thermal conditions, and (3) functionalization of the methoxypropyl side chain via nucleophilic substitution. Reaction progress should be monitored via TLC and validated by elemental analysis (C, H, N) and IR spectroscopy for carbonyl (1650–1750 cm⁻¹) and imine (1600–1630 cm⁻¹) groups .
Q. How can spectroscopic techniques be employed to confirm the structural integrity of this compound?
- Methodological Answer :
- UV-Vis Spectroscopy : Detect π→π* transitions in the conjugated tricyclic system (λmax ≈ 250–300 nm) .
- IR Spectroscopy : Identify key functional groups (e.g., 2-oxo group at ~1700 cm⁻¹, imino group at ~1600 cm⁻¹) .
- ¹H/¹³C NMR : Assign methoxypropyl protons (δ 3.2–3.5 ppm for OCH₃, δ 1.5–2.0 ppm for propyl chain) and tricyclic aromatic protons (δ 6.5–8.0 ppm). Compare with analogous spirocyclic compounds for pattern matching .
Q. What preliminary biological assays are suitable for evaluating its bioactivity?
- Methodological Answer :
- Enzyme Inhibition Assays : Target kinases or proteases using fluorescence-based assays (e.g., ATPase activity via malachite green phosphate detection).
- Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations.
- Solubility Profiling : Employ shake-flask method in PBS (pH 7.4) or DMSO to guide dosing in subsequent assays .
Advanced Research Questions
Q. How can computational modeling resolve contradictions in proposed reaction mechanisms for its synthesis?
- Methodological Answer :
- DFT Calculations : Optimize transition states for key cyclization steps (e.g., spiro-annulation) using Gaussian09 with B3LYP/6-31G(d) basis set. Compare activation energies of competing pathways .
- Molecular Dynamics (MD) : Simulate solvent effects (e.g., acetonitrile vs. DMF) on reaction kinetics. Cross-validate with experimental yields from .
Q. What strategies can address discrepancies in spectral data interpretation for the methoxypropyl side chain?
- Methodological Answer :
- 2D NMR (COSY, HSQC) : Resolve overlapping signals in the propyl region by correlating ¹H-¹H and ¹H-¹³C couplings.
- Isotopic Labeling : Synthesize deuterated analogs (e.g., CD₃O-propyl) to simplify ¹H NMR splitting patterns .
- Spectral Database Mining : Compare with structurally related compounds in PubChem or DSSTox for outlier identification .
Q. How can the compound’s stability under physiological conditions be systematically evaluated?
- Methodological Answer :
- Forced Degradation Studies : Expose to pH 1–10 buffers (37°C, 24–72 hrs) and analyze degradation products via LC-MS.
- Oxidative Stress Testing : Use H₂O₂ or cytochrome P450 enzymes to simulate metabolic breakdown. Identify metabolites via high-resolution MS/MS .
Q. What experimental designs are effective for probing its interaction with biomolecular targets?
- Methodological Answer :
- Surface Plasmon Resonance (SPR) : Immobilize target proteins (e.g., kinases) on sensor chips to measure binding affinity (KD) and kinetics (kₒₙ/kₒff).
- X-ray Crystallography : Co-crystallize the compound with its target to resolve binding modes at ≤2.0 Å resolution .
Data Contradiction Analysis
Q. How to reconcile conflicting reports on the compound’s solubility in aqueous vs. organic solvents?
- Methodological Answer :
- Ternary Phase Diagrams : Map solubility in solvent mixtures (e.g., water/ethanol/PEG400) using shake-flask method.
- Hansen Solubility Parameters : Calculate HSPiP values to predict miscibility gaps. Compare with experimental data from .
Q. What statistical approaches validate inconsistencies in bioactivity data across independent studies?
- Methodological Answer :
- Meta-Analysis : Aggregate IC₅₀ values from multiple assays using random-effects models (e.g., RevMan software). Adjust for batch effects (e.g., cell passage number) via ANOVA .
- Machine Learning : Train classifiers (e.g., Random Forest) on bioactivity datasets to identify outlier studies influenced by assay conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
